molecular formula C11H21ClN2O B1482310 1-(Cyclopentylacetyl)piperazine hydrochloride CAS No. 2109155-75-9

1-(Cyclopentylacetyl)piperazine hydrochloride

Cat. No.: B1482310
CAS No.: 2109155-75-9
M. Wt: 232.75 g/mol
InChI Key: HYOBSUGJENSBOJ-UHFFFAOYSA-N
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Description

1-(Cyclopentylacetyl)piperazine hydrochloride is a chemical compound with the molecular formula C11H20N2O·HCl. It is a derivative of piperazine, a versatile chemical used in various applications, including pharmaceuticals and organic synthesis. This compound is known for its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Cyclopentylacetyl)piperazine hydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclopentylacetyl chloride with piperazine in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions. The reaction typically proceeds via nucleophilic substitution, where the piperazine attacks the carbonyl carbon of cyclopentylacetyl chloride, leading to the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process may also include purification steps, such as recrystallization or chromatography, to ensure the final product's purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopentylacetyl)piperazine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be carried out using different nucleophiles, such as amines or alcohols, under appropriate conditions.

Major Products Formed:

  • Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.

  • Reduction: Reduction reactions may produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(Cyclopentylacetyl)piperazine hydrochloride has several scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology, it can be used as a tool to study biological processes and pathways. In medicine, it has potential applications in drug development and as a therapeutic agent. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism by which 1-(Cyclopentylacetyl)piperazine hydrochloride exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to produce a therapeutic effect. The exact molecular pathways involved would depend on the biological system and the specific context in which the compound is used.

Comparison with Similar Compounds

1-(Cyclopentylacetyl)piperazine hydrochloride can be compared with other similar compounds, such as 1-(phenylacetyl)piperazine hydrochloride and 1-(benzoyl)piperazine hydrochloride These compounds share structural similarities but may differ in their chemical properties and applications

List of Similar Compounds

  • 1-(Phenylacetyl)piperazine hydrochloride

  • 1-(Benzoyl)piperazine hydrochloride

  • 1-(Cyclohexylacetyl)piperazine hydrochloride

  • 1-(Propionyl)piperazine hydrochloride

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-cyclopentyl-1-piperazin-1-ylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c14-11(9-10-3-1-2-4-10)13-7-5-12-6-8-13;/h10,12H,1-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYOBSUGJENSBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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